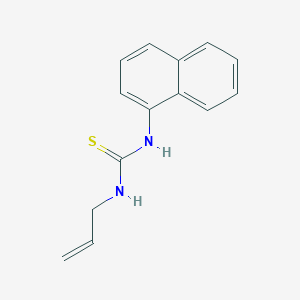

1-Allyl-3-(naphthalen-1-yl)thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Modern Medicinal Chemistry and Organic Synthesis

The thiourea motif, characterized by the structural formula SC(NH2)2, is a cornerstone in the development of novel therapeutic agents and a versatile building block in organic synthesis. annexechem.commdpi.com In medicinal chemistry, thiourea derivatives are recognized for their wide array of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antituberculosis activities. mdpi.comnih.govresearchgate.net The significance of the thiourea functionality lies in its ability to form stable hydrogen bonds with biological targets such as enzymes and proteins, which is a key factor in mediating their therapeutic effects. nih.gov Several thiourea-containing drugs are currently in clinical use, highlighting their importance in modern medicine. nih.gov

In the realm of organic synthesis, thioureas are valuable intermediates for the creation of various heterocyclic compounds. annexechem.comnih.gov They serve as precursors in numerous reactions, facilitating the synthesis of complex molecules with potential applications in materials science and pharmaceuticals. annexechem.comchemicalbook.com The reactivity of the thiourea core allows for diverse chemical transformations, making it an indispensable tool for synthetic chemists. tandfonline.comacs.org

Structural Features and Chemical Versatility of 1-Allyl-3-(naphthalen-1-yl)thiourea

This compound is an N,N'-disubstituted thiourea derivative. Its structure incorporates a reactive allyl group and a bulky, aromatic naphthalene (B1677914) ring attached to the nitrogen atoms of the thiourea core. This unique combination of functional groups imparts specific chemical properties and potential for diverse applications.

The presence of both a "soft" sulfur donor atom and "hard" nitrogen donor atoms makes thioureas like this one versatile ligands for coordinating with a wide range of metal ions. nih.gov The allyl group, with its carbon-carbon double bond, offers a site for various addition and polymerization reactions. The naphthalene moiety contributes to the molecule's aromaticity and can be involved in π-π stacking interactions. The general structure of thioureas allows for tautomerism between the thione and thiol forms, further adding to their chemical reactivity. mdpi.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 17073-29-9 |

| Molecular Formula | C14H14N2S |

| Molecular Weight | 242.34 g/mol |

| Appearance | Crystalline solid |

This data is compiled from publicly available chemical information. bldpharm.com

Overview of Research Trends in Naphthyl and Allyl-Substituted Thioureas

Research into N-substituted thioureas carrying naphthyl and allyl functionalities has revealed a wealth of potential applications, particularly in the fields of medicinal chemistry and materials science.

Naphthyl-substituted thioureas have been extensively studied for their biological activities. For instance, various N-naphthoyl thiourea derivatives have demonstrated significant in vitro anticancer effects against a range of cancer cell lines. nih.govacs.org Some studies have explored the synthesis and characterization of naphthyl-thiourea derivatives as potential antimicrobial agents, showing activity against multidrug-resistant bacteria. nih.govrsc.org The bulky naphthalene group is often associated with enhanced biological efficacy. For example, the synthesis and characterization of compounds like 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea have been reported, with investigations into their antibacterial and antifungal properties. researchgate.net

Allyl-substituted thioureas are also a subject of active research. The allyl group can be a key pharmacophore, influencing the biological activity of the molecule. For example, research on 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea has shown promising analgesic activity, suggesting the potential of allyl thiourea derivatives in pain management. unair.ac.id The synthesis of such compounds often involves the reaction of an appropriate amine with allyl isothiocyanate. uobabylon.edu.iq Furthermore, the allyl motif is recognized as a valuable tool in fragment-based drug design for cancer treatment. acs.org

The following table provides a summary of selected research findings on related naphthyl and allyl-substituted thiourea derivatives.

| Compound Type | Research Focus | Key Findings | Reference |

| N-Naphthoyl Thiourea Derivatives | Anticancer Activity | Showed significant cytotoxic effects against various cancer cell lines. | nih.gov |

| Naphthalimide-Thiourea Derivatives | Antimicrobial Activity | Demonstrated potent activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. | nih.gov |

| 1-Allyl-3-(4-tertiary-butylbenzoyl) Thiourea | Analgesic Activity | Exhibited better pain inhibition activity compared to diclofenac (B195802) sodium in mouse models. | unair.ac.id |

| Allyl-containing Tryptamine Derivatives | Anticancer Activity | Showed potent cytotoxic activity against liver and lung cancer cell lines. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-yl-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOOYYGMASECMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364342 | |

| Record name | N-Naphthalen-1-yl-N'-prop-2-en-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-29-9 | |

| Record name | NSC45297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Naphthalen-1-yl-N'-prop-2-en-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-3-(1-NAPHTHYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of 1-Allyl-3-(naphthalen-1-yl)thiourea

The formation of the thiourea (B124793) backbone in this compound is typically accomplished via one of two principal pathways.

The most common and direct method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. In the case of this compound, this involves the nucleophilic addition of allylamine (B125299) to the electrophilic carbon atom of 1-naphthyl isothiocyanate. uobabylon.edu.iqsigmaaldrich.comnih.gov This reaction is typically carried out in a suitable organic solvent, such as benzene (B151609) or ether, at room temperature or with gentle heating. chempap.orgmdpi.com The process is generally high-yielding and produces the desired thiourea derivative with high purity after simple workup and crystallization.

The mechanism involves the lone pair of electrons on the nitrogen atom of allylamine attacking the central carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product.

General Reaction Scheme:

Reactant A: 1-Naphthyl isothiocyanate sigmaaldrich.com

Reactant B: Allylamine nih.gov

Product: this compound chemenu.com

This synthetic route is highly versatile, as a wide variety of commercially available or easily synthesized isothiocyanates and amines can be used to generate a large library of thiourea derivatives. nih.govmdpi.com

The Schotten-Baumann reaction traditionally refers to the synthesis of amides from amines and acyl chlorides in the presence of an aqueous base. iitk.ac.inbyjus.comwikipedia.org A modified version of this reaction is employed for synthesizing N-acylthiourea derivatives, which are analogues of this compound.

In this modified approach, an acyl chloride is reacted with a pre-formed monosubstituted thiourea. For instance, to synthesize an analogue like 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, 4-tertiary-butylbenzoyl chloride is reacted with allylthiourea (B1665245). unair.ac.id The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF), and it proceeds via a nucleophilic substitution mechanism where the allylthiourea attacks the acyl chloride. unair.ac.id

Another variation involves a one-pot synthesis where an acyl chloride is first reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to generate an acyl isothiocyanate in situ. This reactive intermediate is then immediately treated with an amine (like 1-naphthylamine) to yield the final N-acylthiourea derivative, such as 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea. researchgate.net These methods expand the synthetic toolkit for creating thiourea-based structures with diverse functionalities. rsc.org

Synthesis of Analogues and Homologues of this compound for Structural Diversification

To investigate how different parts of the this compound molecule contribute to its properties, chemists systematically synthesize analogues and homologues. This involves modifying the naphthalene (B1677914) ring, the allyl group, or introducing various substituents.

The naphthalene group can be readily modified by starting the synthesis with different substituted naphthylamines or 1-naphthyl isothiocyanates. nih.gov For example, introducing electron-donating or electron-withdrawing groups onto the naphthalene ring can significantly alter the electronic properties and lipophilicity of the resulting thiourea derivative. nih.gov This is a key strategy in structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Naphthalene Moiety Modifications

| Starting Material (Amine/Isothiocyanate) | Resulting Moiety in Thiourea | Potential Impact |

|---|---|---|

| 4-Methoxy-1-naphthylamine | 4-Methoxy-naphthalen-1-yl | Increased electron density |

| 4-Chloro-1-naphthyl isothiocyanate | 4-Chloro-naphthalen-1-yl | Increased lipophilicity, electron-withdrawing |

The allyl group is another key site for structural modification. By replacing allylamine with other primary amines, a wide array of substituents can be introduced at the N-1 position of the thiourea core. These modifications can include varying the chain length, introducing branching, or incorporating different functional groups or ring systems. nih.gov Such changes can influence the molecule's size, shape, and hydrogen-bonding capabilities. chempap.org

Table 2: Examples of Allyl Group Derivatization

| Amine Reactant | Resulting N-1 Substituent | Modification Type |

|---|---|---|

| Propylamine | Propyl | Saturation of the alkyl chain |

| Cyclohexylamine | Cyclohexyl | Introduction of a cyclic aliphatic group |

| Benzylamine | Benzyl | Introduction of an aromatic ring |

The primary goal of synthesizing these analogues is to conduct structure-activity relationship (SAR) studies. By systematically altering the structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features required for a desired effect. nih.govmdpi.com

Key parameters that are often modulated include:

Lipophilicity: Increasing the length of alkyl chains or adding halogen atoms can increase lipophilicity, which may enhance passage through biological membranes. mdpi.com

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the aromatic rings can alter the charge distribution across the thiourea moiety, affecting receptor binding and metabolic stability. nih.gov

Steric Factors: The size and shape of the substituents can influence how the molecule fits into a biological target, such as an enzyme's active site. mdpi.com

Hydrogen Bonding: The N-H protons of the thiourea group are important hydrogen bond donors. The introduction of additional hydrogen bond acceptors (e.g., carbonyls, hydroxyls) or donors can create new interactions with biological targets. mdpi.com

Table 3: Summary of Substituent Effects for SAR Studies

| Modification | Structural Change | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Add alkyl groups to naphthalene | Increase size and lipophilicity | May increase or decrease activity | Dependent on the size and nature of the binding pocket |

| Add halogens to naphthalene | Increase lipophilicity, add electron-withdrawing character | Often enhances activity | Can improve membrane permeability and binding affinity |

| Replace allyl with long alkyl chain | Increase lipophilicity | Can modulate activity based on optimal chain length | Lipophilicity-activity correlation mdpi.com |

Through these synthetic and derivatization strategies, a comprehensive understanding of the chemical and biological landscape of this compound and its analogues can be achieved, paving the way for the development of molecules with tailored properties. rsc.orgresearchgate.net

Green Chemistry Principles Applied to Thiourea Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of thiourea derivatives, including this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer and more efficient alternatives to traditional synthetic routes. Key strategies in the green synthesis of thioureas involve the use of alternative energy sources, eco-friendly solvents, and catalyst-free or reusable catalyst systems.

One of the prominent green techniques is the use of microwave irradiation . This method often leads to a significant reduction in reaction times, from hours to minutes, and an increase in product yields. researchgate.netresearchgate.net For instance, the synthesis of various N,N'-diarylureas and heterocyclic thioureas under microwave conditions has been reported to be highly efficient, with excellent yields achieved in a matter of minutes. researchgate.net A comparative study on the synthesis of 1-(Naphthalene-1-Yl)-3-(o, m, p-Tolyl)Thioureas demonstrated that microwave-assisted reactions resulted in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This suggests that a similar microwave-assisted approach could be effectively applied to the synthesis of this compound.

Ultrasound-assisted synthesis is another energy-efficient method that has gained traction. researchgate.net The application of ultrasonic irradiation can enhance reaction rates and yields under mild conditions. nih.govresearchgate.net For example, an efficient and environmentally friendly synthesis of N-naphthoyl thiourea derivatives was achieved using ultrasound, which improved both the reaction rate and yield compared to conventional methods. nih.govacs.orgacs.org This technique, which relies on the phenomenon of acoustic cavitation, provides a sustainable energy source for chemical reactions. researchgate.net

The principle of using safer solvents and reaction conditions is also central to the green synthesis of thioureas. Research has explored the use of deep eutectic solvents (DESs) as green, biodegradable, and reusable reaction media. rsc.orgresearchgate.net A study demonstrated an efficient synthesis of thioureas using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which also acted as a catalyst. rsc.org This system allowed for moderate to excellent yields and the DES could be recovered and reused multiple times without a significant loss in activity. rsc.org Furthermore, syntheses in water or under solvent-free conditions represent a significant step towards greener chemical processes. mdpi.comnih.govgoogle.com For example, a green method for preparing nitro N,N'-diaryl thioureas was developed using cyrene, a bio-based solvent, with nearly quantitative yields. nih.gov Solvent-free syntheses, often facilitated by microwave irradiation or mechanochemical methods like grinding, eliminate the need for volatile and often toxic organic solvents. researchgate.netnih.govresearchgate.netgrowingscience.com

One-pot synthesis and multi-component reactions (MCRs) are also aligned with green chemistry principles as they reduce the number of synthetic steps, minimize waste, and improve efficiency. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including those with a thiourea moiety, has been successfully achieved through one-pot, three-component reactions under microwave irradiation. nih.govresearchgate.net

The following interactive table summarizes and compares different green synthetic methodologies applicable to the synthesis of thiourea derivatives, based on published research findings.

| Green Methodology | Energy Source | Solvent System | Key Advantages | Example Application (Similar Compounds) |

| Microwave-Assisted Synthesis | Microwave Irradiation | Often solvent-free or in minimal green solvent | Drastically reduced reaction times, increased yields, energy efficiency. researchgate.netresearchgate.net | Synthesis of 1-(Naphthalene-1-Yl)-3-(o, m, p-Tolyl)Thioureas. researchgate.net |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Various, including green solvents | Mild reaction conditions, improved rates and yields, sustainable energy source. researchgate.netnih.gov | Synthesis of N-naphthoyl thiourea derivatives. nih.govacs.orgacs.org |

| Deep Eutectic Solvents (DESs) | Conventional Heating | Deep Eutectic Solvent (e.g., ChCl/SnCl2) | Recyclable and biodegradable solvent/catalyst system, moderate to excellent yields. rsc.org | General synthesis of monosubstituted thioureas. rsc.orgresearchgate.net |

| Solvent-Free Synthesis | Microwave or Mechanochemical (Grinding) | None | Eliminates solvent waste, simplifies purification, often high yields. researchgate.netnih.govresearchgate.net | Synthesis of N-aryl-N'-ethoxycarbonyl thioureas. researchgate.net |

| Aqueous Synthesis | Conventional or Microwave Heating | Water | Environmentally benign, safe, and readily available solvent. mdpi.comgoogle.com | Synthesis of capsaicin (B1668287) derivatives with a thiourea structure. mdpi.com |

These green chemistry approaches offer a promising pathway for the environmentally responsible synthesis of this compound and other thiourea derivatives, contributing to the broader goal of sustainable chemical manufacturing.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopy is fundamental to molecular characterization, with each technique probing different aspects of the molecule's quantum mechanical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy are the cornerstones of organic structure determination, mapping the magnetic environments of the hydrogen and carbon atoms, respectively.

¹H NMR: For 1-Allyl-3-(naphthalen-1-yl)thiourea, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the naphthalene (B1677914) ring, the allyl group, and the N-H protons of the thiourea (B124793) linkage. The seven aromatic protons on the naphthalene ring would appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm). The allyl group would exhibit characteristic signals: a multiplet for the internal vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-N) adjacent to the nitrogen. The two N-H protons would likely appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. It would be expected to display 14 distinct resonances corresponding to the 14 carbon atoms in the molecule (10 for the naphthalene system, 3 for the allyl group, and 1 for the thiocarbonyl C=S). The thiocarbonyl carbon is particularly noteworthy, typically appearing far downfield (around 180 ppm) due to the influence of the electronegative nitrogen and sulfur atoms. unair.ac.id

Interactive Data Table: Predicted NMR Chemical Shifts No experimental data is available. The following table indicates the types of protons and carbons that would be analyzed.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene C-H | Multiplets (7.0 - 8.5) | 110 - 135 |

| Naphthalene Quaternary C | - | 125 - 140 |

| Allyl =CH- | Multiplet | ~130 - 135 |

| Allyl =CH₂ | Multiplets | ~115 - 120 |

| Allyl -CH₂- | Doublet | ~45 - 55 |

| Thiourea N-H | Broad Singlets | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Characteristic Functional Groups

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, key vibrational bands would include:

N-H Stretching: A peak or series of peaks in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the thiourea group.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group would be just below 3000 cm⁻¹.

C=C Stretching: A peak around 1640 cm⁻¹ for the allyl group's double bond and peaks between 1450-1600 cm⁻¹ for the aromatic naphthalene ring.

Thioamide Bands: A series of characteristic bands for the thioamide group (-NH-C=S-), including the C=S stretching vibration, which is often observed in the 1200-1300 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring in this compound constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the ultraviolet region (200-400 nm) corresponding to π→π* transitions within the aromatic system. aip.orgresearchgate.net The exact wavelengths (λmax) and intensities of these absorptions are characteristic of the compound's electronic structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₁₄H₁₄N₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (242.34 g/mol ). bldpharm.com High-resolution mass spectrometry would confirm the elemental composition. Common fragmentation pathways would likely involve the cleavage of the allyl group or the bond between the naphthalene ring and the thiourea moiety.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state, assuming a suitable single crystal can be grown.

Determination of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This would reveal the planarity of the naphthalene and thiourea fragments and the relative orientation of the allyl and naphthyl groups. nih.gov Furthermore, it would elucidate the supramolecular structure, showing how molecules pack in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds involving the N-H groups and the sulfur atom, which are common in thiourea derivatives. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

For instance, in the structure of 1-benzoyl-3-(naphthalen-1-yl)thiourea, the crystal packing is stabilized by weak N-H···S intermolecular interactions. researchgate.netnih.gov This type of hydrogen bonding is a common feature in thiourea derivatives and is expected to play a significant role in the crystal lattice of this compound as well. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) group facilitates the formation of these interactions.

Given the presence of the naphthalene ring, π-π stacking interactions are another plausible feature contributing to the stability of the crystal structure of this compound. These non-covalent interactions between aromatic rings are crucial in the packing of many organic molecules.

A summary of intermolecular interactions observed in related thiourea compounds is presented in the table below.

| Compound | Intermolecular Interactions | Intramolecular Interactions |

| 1-Benzoyl-3-(naphthalen-1-yl)thiourea | Weak N-H···S interactions | N-H···O and C-H···O hydrogen bonding |

| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | Two N-H···S hydrogen bonds | N-H···O hydrogen bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations have become an indispensable tool for complementing experimental data and providing a deeper understanding of the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Geometry optimization using DFT allows for the determination of the most stable conformation of a molecule and the prediction of its geometric parameters, such as bond lengths and angles. For thiourea derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data from X-ray crystallography. researchgate.net

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the related compound, 1,3-di(naphthalen-1-yl)thiourea, the HOMO-LUMO energy gap was calculated to be 4.915 eV. researchgate.net

DFT calculations can also be used to predict various electronic properties, as demonstrated in the study of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, where parameters like the lipophilicity (Clog P) and the total energy (Etot) were computed. unair.ac.id Such calculations for this compound would provide valuable information about its electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis spectra). researchgate.net This method can predict the absorption wavelengths and the nature of the electronic transitions involved.

For instance, in the computational study of other thiourea derivatives, TD-DFT calculations have been successfully employed to simulate UV-Vis spectra, which were then compared with experimental data. researchgate.net The analysis of the transitions can reveal whether they are localized on a specific part of the molecule, such as the naphthalene ring or the thiourea core, or if they involve charge transfer between different molecular fragments. Such an analysis for this compound would be crucial for interpreting its spectroscopic properties and understanding its photophysical behavior.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the allyl group and the rotational freedom around the C-N bonds in this compound mean that the molecule can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. The PES provides a map of the energy landscape of the molecule, allowing for the identification of the most stable conformers (local and global minima) and the energy barriers for interconversion between them (saddle points).

While a specific conformational analysis and PES mapping for this compound has not been reported, the methodologies for such studies are well-established. nih.gov Computational techniques, particularly DFT, are employed to perform these calculations. A detailed conformational analysis would reveal the preferred three-dimensional structure of the molecule in the gas phase or in solution, which can differ from its conformation in the solid state due to crystal packing forces. This information is vital for understanding its reactivity and interactions with other molecules.

Coordination Chemistry and Metal Complexation

Ligand Behavior of 1-Allyl-3-(naphthalen-1-yl)thiourea and its Derivatives

The coordination behavior of thiourea (B124793) derivatives is dictated by the electronic and steric properties of their substituent groups. In this compound, the allyl and naphthyl groups influence the electron density on the core thiourea moiety, thereby affecting its interaction with metal centers.

The primary donor atoms in thiourea-based ligands are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amine groups (-NH). mdpi.com Coordination typically occurs through the "soft" sulfur atom, which shows a high affinity for soft metal ions. cdnsciencepub.comresearchgate.net However, depending on the reaction conditions and the nature of the metal ion, the nitrogen atoms can also participate in coordination. mdpi.com Some acylthiourea derivatives can act as monodentate sulfur donors or as bidentate ligands involving both oxygen and nitrogen atoms. nih.govresearchgate.net The presence of both hard and soft donor atoms within the molecule allows for a variety of bonding possibilities. nih.govresearchgate.net

Thiourea derivatives can exhibit several coordination modes. They can act as neutral monodentate ligands, coordinating through the sulfur atom. mdpi.com They can also behave as bidentate ligands, chelating to a metal ion through both the sulfur and a nitrogen atom. mdpi.com This N,S-bidentate chelation is common and leads to the formation of stable chelate rings. mdpi.com In some cases, particularly with acylthiourea derivatives, O,S or N,O-bidentate coordination is also possible. nih.govacs.org Furthermore, thiourea ligands can act as bridging ligands between two metal centers, utilizing the sulfur atom to form dinuclear or polynuclear complexes. mdpi.comnih.gov The specific chelation mode adopted by this compound would depend on factors such as the metal ion's coordination geometry preference, the solvent system, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Thiourea derivatives readily form complexes with a variety of transition metal ions.

Copper(II): Copper(II) complexes of thiourea derivatives have been extensively studied. echemcom.comsamipubco.comresearchgate.net Synthesis often involves reacting the thiourea ligand with a copper(II) salt like CuCl₂ or Cu(CH₃COO)₂. acs.orgechemcom.com The resulting complexes can feature a distorted square-planar geometry, with the ligand coordinating in a bidentate fashion through the sulfur and a deprotonated nitrogen atom. nih.govrsc.org

Iron(II): Iron(II) complexes with various thiourea ligands have been prepared and characterized. For instance, complexes like Fe(thiourea)₄Cl₂ and FeL₂Cl₂ (where L is a substituted thiourea) have been synthesized and shown to have octahedral geometries with coordination occurring through the sulfur atom. cdnsciencepub.comresearchgate.net An Fe(II) complex with an acylthiourea ligand has also been supported on silica (B1680970) nanoparticles. acs.org

Mercury(II) and Silver(I): Thiourea-based ligands show a strong affinity for soft metal ions like Hg(II) and Ag(I). acs.orgresearchgate.net The formation of complexes with these ions is well-documented, often leading to applications in sensing due to the significant interaction. nih.govacs.orgresearchgate.netuzh.chanalis.com.my A preliminary study of a derivative, (3-naphthalene-1-yl)-di-thiourea-ethylene, confirmed good affinity towards Fe²⁺, Hg²⁺, Ag⁺, and Cu²⁺. researchgate.net

A combination of analytical techniques is employed to characterize the structure and properties of these metal complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode. A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the sulfur atom. mdpi.com Conversely, changes in the ν(N-H) stretching frequencies can suggest the involvement of the nitrogen atoms in bonding. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment upon complexation. Shifts in the signals of protons and carbons near the donor atoms can confirm coordination. mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The appearance of new charge-transfer bands, such as Metal-to-Ligand Charge Transfer (MLCT) bands, provides evidence of complex formation.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the central metal ion. For example, magnetic moments can distinguish between tetrahedral and octahedral Fe(II) complexes. cdnsciencepub.comcdnsciencepub.com

Below is a table summarizing typical spectroscopic shifts observed upon complexation of thiourea derivatives.

| Spectroscopic Technique | Key Vibration/Transition | Observation upon Complexation with Sulfur Coordination |

| Infrared (IR) | ν(C=S) stretch | Shifts to a lower frequency (e.g., by 11–42 cm⁻¹) mdpi.com |

| ν(C-N) stretch | Shifts to a higher frequency mdpi.com | |

| ¹³C NMR | C=S carbon signal | Downfield shift (e.g., by ~6 ppm) mdpi.com |

| UV-Visible | Ligand-centered π–π* | Shift in wavelength |

| Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands |

Applications of Metal-Thiourea Complexes in Catalysis and Sensing

The unique coordination properties of thiourea-metal complexes make them suitable for various applications.

Catalysis: Metal-thiourea complexes have emerged as effective catalysts in organic synthesis. nih.gov For example, an Fe(II) complex ligated by an acylthiourea and supported on silica nanoparticles has been used for the transfer hydrogenation of carbonyl compounds. acs.org Thiourea-functionalized metal-organic macrocycles have shown high catalytic performance in Michael additions. rsc.org The catalytic activity is often attributed to the ability of the thiourea moiety to act as a hydrogen-bond donor, activating the substrate. rsc.orgwikipedia.org

Sensing: The strong and often selective binding of thiourea derivatives to specific metal ions, particularly soft metals like Hg(II), makes them excellent candidates for chemosensors. nih.govacs.orgresearchgate.netuzh.ch The coordination event can be designed to produce a measurable signal, such as a change in fluorescence. acs.orgresearchgate.net Thiourea-based fluorescent chemosensors have been developed for the detection of various metal ions, including Hg(II), Zn(II), and Cd(II), both in solution and within living cells. nih.govacs.orguzh.ch

Exploration of Catalytic Activities

While the broader class of thiourea and its derivatives have been recognized for their utility in organocatalysis and as ligands in transition-metal catalyzed reactions, specific studies detailing the catalytic activities of metal complexes of this compound are not extensively documented in the current scientific literature.

Thiourea-based organocatalysts are known to be effective in various organic transformations, often activating substrates through hydrogen bonding. organic-chemistry.org For instance, certain thiourea derivatives have been successfully employed in the transfer hydrogenation of aldimines, offering a metal-free and acid-free pathway to the corresponding amines. organic-chemistry.org This process relies on the ability of the thiourea to activate the imine via hydrogen bonding, facilitating hydride transfer from a hydrogen source like Hantzsch ester. organic-chemistry.org

Furthermore, metal complexes of acylthiourea derivatives have shown promise in catalytic applications. For example, a copper complex of an N-naphthoyl thiourea derivative has been investigated for the photodegradation of methyl orange dye. nih.gov Additionally, ruthenium(III) complexes containing acylthiourea ligands have been explored as catalysts for the transfer hydrogenation of nitroarenes. researchgate.net These examples highlight the potential of thiourea-based ligands in catalysis; however, dedicated research into the catalytic applications of this compound metal complexes is needed to fully elucidate their potential in this field.

Development as Chemo-Sensors for Specific Metal Ions

The development of this compound and its close analogs as chemo-sensors for the detection of specific metal ions has been a more extensively explored area of research. These compounds often exhibit a "turn-on" fluorescence response upon binding with a target metal ion, making them valuable tools for selective and sensitive detection. The naphthalene (B1677914) group acts as a fluorophore, and the thiourea moiety serves as the metal-ion binding site.

Derivatives of naphthyl thiourea have demonstrated high selectivity and sensitivity for various metal ions, including silver (Ag⁺), zinc (Zn²⁺), and gallium (Ga³⁺). The interaction between the thiourea group and the metal ion can lead to a significant change in the photophysical properties of the molecule, resulting in a detectable signal.

For example, a naphthyl thiourea-based chemosensor, (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide, has been synthesized and shown to exhibit a rapid and marked fluorescence turn-on response towards Ag⁺ and Zn²⁺. nih.govseoultech.ac.kr This sensor was found to have a 2:1 binding ratio with Ag⁺ and a 1:1 binding ratio with Zn²⁺, with low detection limits for both ions. nih.govseoultech.ac.kr

Similarly, another thiourea-based fluorescent chemosensor incorporating a naphthalene moiety, (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide (NADA), was designed for the detection of Ga³⁺. nih.govresearchgate.net This sensor displayed a fluorescent turn-on mechanism and was capable of effectively discriminating Ga³⁺ from other similar ions like Al³⁺ and In³⁺. nih.govresearchgate.net The binding mechanism was confirmed through various analytical techniques, including ESI-mass spectrometry and NMR titration. nih.govresearchgate.net

The table below summarizes the performance of some naphthyl thiourea-based chemosensors for the detection of specific metal ions.

| Target Metal Ion | Chemosensor | Detection Limit (μM) | Binding Ratio (Sensor:Ion) | Type of Response |

| Ag⁺ | (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide | 3.82 nih.govseoultech.ac.kr | 2:1 nih.govseoultech.ac.kr | Fluorescence Turn-on nih.govseoultech.ac.kr |

| Zn²⁺ | (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide | 0.21 nih.govseoultech.ac.kr | 1:1 nih.govseoultech.ac.kr | Fluorescence Turn-on nih.govseoultech.ac.kr |

| Ga³⁺ | (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide (NADA) | 0.29 nih.govresearchgate.net | - | Fluorescence Turn-on nih.govresearchgate.net |

These findings underscore the significant potential of this compound and its derivatives as highly selective and sensitive fluorescent chemosensors for various environmentally and biologically important metal ions.

Biological and Pharmacological Investigations: in Vitro and in Silico Perspectives

General Mechanisms of Action of Thiourea (B124793) Compounds

Thiourea and its derivatives represent a versatile class of organic compounds with a wide array of biological activities. biointerfaceresearch.com Their pharmacological effects are often attributed to their unique chemical properties, which allow for diverse interactions at a molecular level.

The biological activity of thiourea compounds is rooted in their ability to interact with various biomolecules. The thiourea scaffold possesses three reactive centers: a thionic group and two amino groups, which can form both donor-acceptor bonds with metal cations and non-covalent bonds with organic functional groups. biointerfaceresearch.com

DNA Interactions: Some thiourea derivatives have been shown to bind to DNA. nih.gov This interaction can occur through various modes, including the formation of a bulky compound-DNA complex which can be detected by changes in DNA viscosity and diffusion coefficients. nih.gov Molecular docking studies have further elucidated these interactions, suggesting that specific binding modes can contribute to the biological activity of these compounds. acgpubs.org For instance, certain derivatives have been shown to fit into the binding pocket of DNA gyrase. acgpubs.org

Protein and Enzyme Interactions: Thiourea derivatives are known to interact with a multitude of proteins and enzymes. nih.gov They can act as inhibitors for various enzymes, a property that is central to their therapeutic potential. biointerfaceresearch.com For example, some thiourea compounds have demonstrated inhibitory activity against enzymes like urease and alkaline phosphatase. nih.govnih.gov The mechanism of inhibition can vary, with some compounds acting as non-competitive inhibitors. nih.gov The ability of the thiourea moiety to engage in hydrogen bonding is a key factor in these interactions. wikipedia.org The sulfur and nitrogen atoms of the thiourea group can act as ligating centers, coordinating with metal ions present in the active sites of metalloenzymes. mdpi.commdpi.com

The following table summarizes the types of molecular interactions observed for thiourea compounds:

| Biological Target | Type of Interaction | References |

| DNA | Complex formation, DNA gyrase binding | nih.govacgpubs.org |

| Proteins/Enzymes | Enzyme inhibition (e.g., urease, alkaline phosphatase), Hydrogen bonding, Metal chelation | nih.govnih.govnih.govwikipedia.orgmdpi.commdpi.com |

Beyond direct molecular interactions, thiourea derivatives can exert their biological effects by modulating intracellular signaling pathways. mdpi.com These pathways are complex networks that control various cellular processes, and their dysregulation is often implicated in disease.

Research has indicated that thiourea derivatives can influence signaling pathways involved in inflammation and cancer. mdpi.comnih.gov For instance, they have been found to alter cancer cell signaling pathways and inhibit angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. mdpi.com Some thiourea compounds can also modulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response. nih.gov The interaction with these pathways can lead to a cascade of downstream effects, ultimately influencing cellular fate and function.

Structure-Activity Relationship (SAR) Studies of 1-Allyl-3-(naphthalen-1-yl)thiourea and Related Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound and its analogs, SAR studies have provided valuable insights into the contributions of its different structural components.

The naphthalene (B1677914) ring is a significant pharmacophore present in several FDA-approved drugs. nih.gov Its presence and substitution pattern in thiourea derivatives can have a profound impact on their biological activity. nih.gov

Studies on various naphthalene-containing compounds have shown that the position of substitution on the naphthalene ring can influence activity. For example, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to increase activity. nih.gov The naphthalene ring itself can contribute positively to bioactivity through aromatic hydrogen bonds with the active sites of enzymes. nih.gov Furthermore, the introduction of different substituent groups on the naphthalene ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. acgpubs.org For instance, the presence of electron-withdrawing groups like fluoro substituents on the aromatic ring of some naphthalene-diamine urea (B33335)/thiourea derivatives was associated with higher antimicrobial activity. acgpubs.org

Allyl isothiocyanate, a precursor for many allyl-thiourea derivatives, is known to interact with amino acids and proteins, particularly with their thiol groups. uobabylon.edu.iq In some arylthiourea derivatives, the substitution of an allyl group was found to be important for their activity against M. tuberculosis. researchgate.net The replacement of the allyl group with other substituents, such as tert-butylbenzene, led to a decrease in antibacterial activity, highlighting the specific contribution of the allyl moiety. researchgate.net S-allylic isothiouronium salts, which are analogues of thiourea, have demonstrated antitumor activity, suggesting that the allylic group can be a key determinant of cytotoxicity. nih.gov

The biological activity of thiourea derivatives is finely tuned by a combination of electronic and steric factors. researchgate.netnih.govacs.org These factors determine how the molecule fits into the binding site of a biological target and the strength of the resulting interactions.

Electronic Effects: The electronic properties of substituents on the aromatic rings of thiourea derivatives play a crucial role in their activity. Electron-withdrawing groups, such as trifluoromethyl or fluoro groups, can enhance the hydrogen-bonding donor capacity of the thiourea protons, leading to stronger interactions with biological targets. acgpubs.orgwikipedia.org Conversely, electron-donating groups can also influence activity, as seen in some derivatives where methoxy (B1213986) groups increased anticandidal activity. nih.gov

Steric Effects: The size and shape of the molecule, governed by steric factors, are critical for its biological activity. The rigid structure of the thiourea backbone, combined with the spatial arrangement of its substituents, dictates its ability to bind to specific receptors or enzyme active sites. wikipedia.orgacs.org For instance, the presence of bulky groups can either enhance or hinder activity depending on the topology of the binding site. In some cases, a more compact structure may be favored for optimal binding.

The following table provides a summary of the influence of different structural modifications on the biological activity of thiourea derivatives:

| Structural Modification | Effect on Bioactivity | References |

| Naphthalene Ring Substitution at 2-position | Increased activity in some chalcone (B49325) hybrids | nih.gov |

| Fluoro substitution on aromatic ring | Increased antimicrobial activity in some derivatives | acgpubs.org |

| Presence of Allyl Group | Important for antitubercular activity in some derivatives | researchgate.net |

| Electron-withdrawing groups | Enhanced inhibitory activity in some cases | nih.gov |

| Electron-donating groups | Increased anticandidal activity in some derivatives | nih.gov |

Anticancer Activity Research

Thiourea scaffolds are recognized for their role in the development of anticancer agents. nih.gov The presence of both an allyl group and a naphthalene moiety in this compound suggests a potential for significant biological activity, prompting investigations into its anticancer properties. The lipophilicity provided by the aromatic naphthalene ring may enhance the pharmacokinetic profile of the compound. nih.gov

While specific cytotoxic data for this compound is not extensively documented in the available literature, numerous studies on structurally related thiourea derivatives have demonstrated their potent antiproliferative effects against a variety of cancer cell lines.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed significant cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some derivatives exhibiting higher potency and better selectivity than the standard chemotherapeutic agent, cisplatin. nih.gov Notably, the 3,4-dichlorophenylthiourea analog was particularly effective against metastatic colon cancer cells (SW620) with an IC₅₀ value of 1.5 µM. nih.gov Similarly, other research on chiral dipeptide thioureas revealed inhibitory activity against human gastric carcinoma (BGC-823) and non-small cell lung cancer (A549) cell lines. researchgate.net

The cytotoxic activity of various thiourea derivatives is summarized in the table below.

Table 1: In Vitro Cytotoxicity of Various Thiourea Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4-Dichlorophenylthiourea analog | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.gov |

| 4-(Trifluoromethyl)phenylthiourea analog | SW620 (Metastatic Colon Cancer) | 5.8 ± 0.76 | nih.gov |

| 4-Chlorophenylthiourea analog | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | nih.gov |

| 3-Chloro-4-fluorophenylthiourea analog | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 | nih.gov |

| 4-(Trifluoromethyl)phenylthiourea analog | PC3 (Prostate Cancer) | 6.9 ± 1.64 | nih.gov |

| Chiral Dipeptide Thiourea (L-proline based) | BGC-823 (Stomach Cancer) | 20.9 - 103.6 | researchgate.net |

| Chiral Dipeptide Thiourea (L-proline based) | A549 (Non-Small Cell Lung Cancer) | 19.2 - 112.5 | researchgate.net |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | A549 (Human Lung Cancer) | 794.37 | mdpi.com |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | HT29 (Human Colon Adenocarcinoma) | 654.31 | mdpi.com |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Nickel Complex | HT29 (Human Colon Adenocarcinoma) | 1064.05 | mdpi.com |

Note: The data presented is for structurally related compounds and not for this compound itself.

Research into the mechanisms of action for anticancer thiourea derivatives points towards several key cellular processes. A novel synthetic 1,3-phenyl bis-thiourea compound was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations by directly inhibiting the polymerization of purified tubulin. nih.gov This interference with microtubule function led to mitotic arrest in prometaphase, major spindle abnormalities, and ultimately, cell death via apoptosis. nih.gov

Furthermore, studies on other thiourea derivatives have shown the ability to induce cell cycle arrest. For example, a diarylthiourea compound was observed to cause an arrest of the cell cycle in the S phase in MCF-7 breast cancer cells. researchgate.net Another flavonoid compound, Prunetrin, induced cell cycle arrest at the G2/M phase in liver cancer cells. nih.gov The induction of apoptosis is a common mechanism, with one study demonstrating that certain thiourea derivatives trigger apoptosis through the mitochondrial pathway, evidenced by the increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak. nih.gov The naphthalimide moiety, present in some related compounds, is known for its DNA intercalating properties. nih.gov

The anticancer effects of thiourea derivatives are also attributed to their ability to inhibit specific enzymes involved in cancer progression. Studies have shown that halogenated phenyl-containing thioureas can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase. nih.gov

A study on N-benzoyl-3-allylthiourea (BATU), a compound structurally related to this compound, demonstrated its potential as an anti-breast cancer agent by enhancing the expression of HER-2 (Human Epidermal Growth Factor Receptor 2). nih.gov The study suggested that BATU could be effective in increasing cytotoxicity against MCF-7/HER-2 cells through this enhanced HER-2 expression and the inhibition of nuclear factor kappa B (NF-kB) activation. nih.gov In silico modeling predicted that BATU has the potential for high biological activity, interacting with key amino acid residues at the ATP binding site of the receptor. nih.gov

Furthermore, a series of 3-(trifluoromethyl)phenylthiourea analogs were identified as inhibitors of Interleukin-6 (IL-6) secretion in both SW480 and SW620 colon cancer cells, reducing its levels by 23–63%. nih.gov

Antimicrobial Activity Research

The thiourea pharmacophore is well-recognized for its broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.gov The unique structural combination of allyl and naphthalene groups in this compound suggests it may also possess these capabilities.

The antibacterial potential of thiourea derivatives has been widely investigated. The antibacterial action is thought to be related to the C=S and NH groups, which can be protonated and interact with the bacterial membrane, leading to its disruption. nih.gov N-aryl substituted thioureas have generally shown better antibacterial activity than their alkyl-substituted counterparts. nih.gov

While specific data for this compound is limited, studies on related compounds provide insight into its potential efficacy. For example, a series of naphthalimide-thiourea derivatives demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 0.03–8 µg/mL, and were also effective against multidrug-resistant (MDR) strains of S. aureus. nih.gov These compounds also exhibited good antimycobacterial activity against Mycobacterium tuberculosis, with MICs in the range of 2–64 µg/mL. nih.gov In contrast, a study on 1-allyl-3-benzoylthiourea (B5185869) analogs found them to have unsatisfactory activity against Escherichia coli and Pseudomonas aeruginosa, with only weak activity against methicillin-resistant Staphylococcus aureus (MRSA) at a high concentration of 1000 µg/mL. nih.gov

The table below summarizes the in vitro antibacterial efficacy of various thiourea derivatives.

Table 2: In Vitro Antibacterial Efficacy of Various Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalimide-thiourea derivatives | Staphylococcus aureus | 0.03 - 8 | nih.gov |

| Naphthalimide-thiourea derivatives | Mycobacterium tuberculosis | 2 - 64 | nih.gov |

| 1-Allyl-3-(4-chlorobenzoyl)thiourea | MRSA | 1000 | nih.gov |

| 1-Allyl-3-benzoylthiourea analogs | Escherichia coli | >1000 | nih.gov |

| 1-Allyl-3-benzoylthiourea analogs | Pseudomonas aeruginosa | >1000 | nih.gov |

| Thiourea Derivative (TD4) | Methicillin-susceptible S. aureus | 2 | nih.gov |

| Thiourea Derivative (TD4) | MRSA | 2 - 16 | nih.gov |

| Thiourea Derivative (TD4) | Escherichia coli | >256 | nih.gov |

| Thiourea Derivative (TD4) | Pseudomonas aeruginosa | >256 | nih.gov |

| Naphthalene-1,5-diamine thiourea derivatives | S. aureus | 100 (concentration tested) | acgpubs.org |

| Naphthalene-1,5-diamine thiourea derivatives | P. aeruginosa | 100 (concentration tested) | acgpubs.org |

Note: The data presented is for structurally related compounds and not for this compound itself. MIC values represent the minimum inhibitory concentration.

The scope of antimicrobial research on thiourea derivatives extends to their potential as antifungal and antiviral agents. nih.gov Studies have demonstrated that the in vitro anti-yeast activity of some thiourea derivatives and their metal complexes can be greater than their antibacterial activity. mdpi.com These compounds have been tested against various yeast strains, including Candida albicans, Candida krusei, and Candida glabrata. mdpi.com One study reported that a specific rhodanine (B49660) derivative, which contains a thiazolidine (B150603) ring similar in some respects to the thiourea backbone, showed high activity against Saccharomyces cerevisiae with an MIC of 3.9 μg/mL. nih.gov

The antiviral properties of thiourea derivatives have also been explored. Research on 1,3-thiazepine (B12646109) derivatives, which can be synthesized from thioureas, showed modest in vitro activity against several viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Yellow Fever Virus (YFV), and Bovine Viral Diarrhea Virus (BVDV). nih.gov These findings suggest that the core thiourea structure is a viable scaffold for the development of novel antifungal and antiviral therapeutics.

Antiprotozoal Activity, including Leishmanicidal Effects

While the broader class of thiourea and naphthalene derivatives has been a subject of interest in the search for new antimicrobial agents, specific studies detailing the antiprotozoal or leishmanicidal activity of This compound are not extensively available in the reviewed scientific literature. Research has highlighted that heterocyclic compounds, including those containing nitrogen and sulfur like thioureas, are scaffolds of interest for developing agents against protozoal diseases such as Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei nih.gov. Nitro-containing compounds, for instance, have a long history in treating parasitic diseases nih.gov. However, direct experimental data evaluating the efficacy of This compound against protozoa like Leishmania or Trypanosoma species has not been prominently reported. Further research is required to determine if the structural features of this specific compound confer any significant antiprotozoal or leishmanicidal properties.

Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Topoisomerase Inhibition)

The proposed mechanisms of antimicrobial action for many thiourea derivatives involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase. These enzymes are critical for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development nih.govnih.govnih.gov.

DNA Gyrase and Topoisomerase IV Inhibition : The antibacterial effect of thiourea-derived analogues is often attributed to their ability to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV nih.gov. In silico studies on analogues of 1-allyl-3-benzoylthiourea have shown good interaction with the DNA gyrase subunit B receptor nih.gov. For instance, molecular docking studies have predicted favorable binding affinities of these compounds to the DNA gyrase receptor, suggesting their potential as inhibitors nih.gov. The thiourea moiety, with its C=S, C=O, and NH groups, can be easily protonated under acidic conditions, facilitating interaction with carboxyl and phosphate (B84403) groups on the bacterial membrane surface, which may contribute to their antibacterial activity nih.gov. While these studies provide a theoretical framework for the antimicrobial action of related compounds, specific experimental evidence demonstrating the inhibition of DNA gyrase or topoisomerase by This compound is not detailed in the available literature.

General Context : Naphthalene-containing compounds have also been investigated as dual inhibitors of topoisomerase II and other enzymes like EGFR in the context of anticancer research nih.gov. This suggests that the naphthalene moiety can play a role in binding to the active sites of such enzymes. However, direct evidence linking This compound to these specific inhibitory activities in antimicrobial contexts remains to be established through dedicated experimental studies.

Enzyme Inhibition Studies (Beyond Antimicrobial and Anticancer)

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) nih.govmdpi.com. While numerous studies have explored various classes of compounds as cholinesterase inhibitors, including thiourea and naphthalene derivatives, specific data on the inhibitory activity of This compound against AChE and BChE is not prominently featured in the reviewed scientific literature.

However, related compounds have shown promise. For example, new 1-acetyl-3-aryl thiourea derivatives have been synthesized and evaluated as potent cholinesterase inhibitors, with some compounds showing significant inhibition of both AChE and BChE researchgate.net. Similarly, chiral thioureas containing a naphthalene moiety have been identified as selective BChE inhibitors researchgate.net. These findings suggest that the thiourea and naphthalene scaffolds can be effectively utilized to design cholinesterase inhibitors. Molecular docking studies on these related compounds have revealed key interactions with amino acid residues in the active sites of AChE and BChE, such as Trp86, Tyr337, Trp82, and His438 researchgate.net. Although these results highlight the potential of this chemical class, experimental validation of the cholinesterase inhibitory activity of This compound is necessary.

Glycosidase Enzyme Inhibition (e.g., β-Glucuronidase)

β-Glucuronidase is an enzyme involved in the metabolism of various substances in the body, and its inhibition is a target of interest in several pathological conditions researchgate.net. While the inhibitory potential of various heterocyclic compounds against β-glucuronidase has been explored, there is a lack of specific studies focusing on This compound .

Research on other molecular structures has demonstrated significant β-glucuronidase inhibitory activity. For instance, novel (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives have shown excellent inhibition, with IC50 values more potent than the standard D-saccharic acid 1,4-lactone nih.gov. These findings underscore the potential for discovering potent enzyme inhibitors among diverse chemical scaffolds. However, to ascertain the β-glucuronidase inhibitory profile of This compound , direct experimental evaluation is required.

Urease Enzyme Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. Its activity is implicated in various pathological conditions, particularly those associated with Helicobacter pylori infections. Consequently, the search for potent urease inhibitors is an active area of research. Thiourea and its derivatives are well-known for their urease inhibitory potential, often serving as a reference standard in such studies nih.gov.

While specific IC50 values for This compound are not provided in the reviewed literature, studies on structurally related compounds highlight the promise of the thiourea scaffold. For example, various dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and benzofuran-based-thiazolidinone analogues have demonstrated potent urease inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard, thiourea nih.gov. Molecular docking studies of these compounds have provided insights into their binding interactions with the active site of the urease enzyme . The inhibitory activity of thiourea derivatives is often attributed to the interaction of the thiocarbonyl group with the nickel ions in the enzyme's active site. The nature of the substituents on the thiourea core can significantly influence the inhibitory potency. Given the established activity of the thiourea class, it is plausible that This compound may also exhibit urease inhibitory properties, though this requires experimental confirmation.

Alkaline Phosphatase Inhibition

Alkaline phosphatase (ALP) is a metalloenzyme that plays a crucial role in various physiological processes, and its inhibition is a target for therapeutic intervention in several diseases. Recent studies have investigated naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase nih.gov. While the specific compound This compound was not the primary focus of these studies, the findings for structurally similar 1-(1-naphthoyl)-3-(substituted phenyl) thioureas provide valuable insights into the potential of this chemical class.

In a study of ten novel naphthalene-thiourea conjugates, all compounds displayed a more potent inhibitory profile against calf intestinal alkaline phosphatase (CIALP) than the reference agent, KH2PO4. nih.gov Notably, compounds with specific substitutions on the phenyl ring exhibited strong inhibitory potential, with IC50 values in the sub-micromolar range nih.gov. For example, a derivative with a hydroxyl group at the ortho position of the phenyl ring was identified as the most effective inhibitor, with an IC50 of 0.365 ± 0.011 µM nih.gov. Kinetic studies revealed a non-competitive mode of inhibition for this potent derivative nih.gov. Molecular docking analyses suggested that the naphthalene moiety of these compounds engages with hydrophobic residues in the enzyme's active site, contributing to their inhibitory activity nih.gov.

These findings strongly suggest that the combination of a naphthalene ring and a thiourea core is a promising scaffold for the development of potent alkaline phosphatase inhibitors. Although direct experimental data for This compound is not available, the demonstrated activity of closely related analogues indicates its potential as an alkaline phosphatase inhibitor.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

The direct in vitro inhibitory activity of this compound against cyclooxygenase (COX) enzymes, COX-1 and COX-2, has not been extensively reported in the available scientific literature. However, the broader class of thiourea derivatives has been a subject of interest for their anti-inflammatory potential, which is often mediated through COX inhibition.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their therapeutic effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. techfest.org.ukresearchgate.net COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, whereas inhibition of COX-1 is linked to gastrointestinal side effects. nih.govnih.gov

Studies on structurally related compounds provide some perspective. For instance, thiourea derivatives of naproxen, a well-known NSAID containing a naphthalene moiety, have been designed and evaluated in silico for their binding potential towards COX-2. nih.govkg.ac.rs Similarly, various other novel thiourea derivatives have been synthesized and assessed for their COX inhibitory profiles, with some showing potent and selective inhibition of the COX-2 isoform. nih.gov For example, certain pyrazole-thiazole hybrids containing a thiourea-related thiosemicarbazone moiety showed significant COX-2 inhibition. nih.gov While these findings on analogous structures are promising, specific experimental IC50 values or percentage inhibition data for this compound against COX-1 and COX-2 are needed to definitively characterize its enzymatic inhibition profile.

Analgesic Activity Investigations (Preclinical Models)

While direct preclinical analgesic data for this compound is not prominently available, extensive research on its structural analogs demonstrates significant analgesic potential using standard models like the acetic acid-induced writhing test in mice. This test is a well-established chemical method for evaluating peripherally acting analgesics. nih.govresearchgate.net The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions or "writhes," and the analgesic efficacy of a compound is determined by its ability to reduce the frequency of these writhes. nih.gov

Studies on a series of 1-allyl-3-benzoylthiourea analogs have shown potent dose-dependent analgesic effects in this model. For example, compounds such as 1-allyl-3-(2-chlorobenzoyl)thiourea, 1-allyl-3-(3-chlorobenzoyl)thiourea, and 1-allyl-3-(4-chlorobenzoyl)thiourea exhibited stronger pain inhibition activity than the standard drug, diclofenac (B195802) sodium. researchgate.netjyoungpharm.org The analgesic strength was found to be influenced by the position of the chloro-substituent on the benzoyl ring. jyoungpharm.org Another related compound, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea, also demonstrated superior analgesic activity compared to diclofenac sodium. bohrium.comunair.ac.id

The table below summarizes the analgesic activity of several 1-allyl-3-benzoylthiourea analogs, showcasing the potential of this chemical scaffold.

| Compound | Dose (mg/kg BW) | Pain Inhibition (%) | Reference |

|---|---|---|---|

| 1-allyl-3-(2-chlorobenzoyl) thiourea | 25 | 72.15 ± 12.02 | researchgate.net |

| 1-allyl-3-(3-chlorobenzoyl) thiourea | 25 | 76.85 ± 3.64 | researchgate.net |

| 1-allyl-3-(4-chlorobenzoyl) thiourea | 25 | 83.47 ± 4.51 | researchgate.net |

| Diclofenac Sodium (Positive Control) | 12.5 | 32.55 ± 11.95 | researchgate.net |

These consistent findings across multiple analogs strongly suggest that this compound is a promising candidate for possessing significant analgesic properties, although direct experimental validation is required.

The hypothetical mechanism for the analgesic action of this compound is primarily based on the well-understood pharmacology of non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds. The pain induced in the acetic acid writhing test is mediated by the release of endogenous inflammatory mediators, most notably prostaglandins like PGE2. techfest.org.uknih.gov These prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and act to sensitize peripheral nociceptors (pain receptors), lowering their threshold for activation. techfest.org.uknih.govresearchgate.net

The analgesic activity of aspirin-like drugs and other NSAIDs is directly attributed to their ability to inhibit COX enzymes, thereby blocking prostaglandin (B15479496) synthesis. researchgate.netnih.gov By reducing the levels of prostaglandins at the site of inflammation, these drugs prevent the sensitization of nociceptors and thus reduce the pain response. techfest.org.uk Given that analogs of this compound show potent activity in this prostaglandin-driven pain model, it is highly probable that its analgesic effect is mediated through the same mechanism: the inhibition of the COX pathway and subsequent modulation of prostaglandin synthesis. researchgate.netjyoungpharm.org This aligns with the compound's potential as a COX inhibitor, as discussed in the preceding sections.

In Silico Molecular Docking and Drug Target Interaction Analysis

Molecular docking serves as a powerful computational tool to predict how a ligand, such as this compound, might bind to the active site of a protein target and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. While specific docking studies for this compound against COX enzymes are not explicitly detailed in the reviewed literature, analyses of closely related analogs provide valuable insights into its potential binding modes and affinities.

In silico screening of 1-allyl-3-benzoylthiourea analogs against the COX-2 receptor (PDB: 1PXX) revealed favorable binding interactions. researchgate.netjyoungpharm.org For instance, docking studies predicted that 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea had a more stable bond and better predicted activity than benzoylthiourea (B1224501) itself, which correlated with its observed in vivo analgesic efficacy. unair.ac.id Similarly, naproxen-thiourea derivatives were shown to have a comparable binding affinity towards COX-2 as the parent drug naproxen. kg.ac.rs

The table below presents the rerank scores (a measure of binding affinity where a more negative value indicates a better interaction) for several thiourea analogs docked into the COX-2 receptor.

| Compound | Target Protein (PDB ID) | Rerank Score | Reference |

|---|---|---|---|

| 1-allyl-3-(3-chlorobenzoyl) thiourea | COX-2 (1PXX) | -84.467 | jyoungpharm.org |

| 1-allyl-3-(4-chlorobenzoyl) thiourea | COX-2 (1PXX) | -83.655 | jyoungpharm.org |

| 1-allyl-3-(2-chlorobenzoyl) thiourea | COX-2 (1PXX) | -82.287 | jyoungpharm.org |

| 1-allyl-3-benzoylthiourea | COX-2 (1PXX) | -80.079 | jyoungpharm.org |

| 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea | COX-2 | -95.9587 | unair.ac.id |

These results collectively suggest that this compound likely adopts a favorable conformation within the COX-2 active site, achieving a stable binding affinity that could translate into effective enzyme inhibition.

The stability of a ligand-protein complex is determined by a network of specific molecular interactions. Molecular docking studies on thiourea analogs have identified key amino acid residues and the types of interactions that are crucial for binding within the active site of COX-2.

Docking of 1-allyl-3-benzoylthiourea analogs into the COX-2 active site indicated that their binding is primarily governed by steric or hydrophobic interactions with a number of key residues. researchgate.net These include Leu352, Ser353, Val523, and Met522, which line the active site channel. researchgate.net A critical interaction was also noted with Tyr385, a catalytic residue at the apex of the binding pocket. researchgate.net